N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide
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Overview
Description
N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, an oxadiazole ring, and a phenyl group with a propan-2-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors
Formation of the Oxadiazole Ring: This step often involves the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions to form the 1,2,5-oxadiazole ring.
Introduction of the Thiophene Group: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the Phenyl Group with Propan-2-yloxy Substituent: This step can be achieved through an etherification reaction, where the phenol group is reacted with isopropyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents being introduced but often involve the use of bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The oxadiazole and thiophene rings could play a role in binding to these targets, while the phenyl group with the propan-2-yloxy substituent may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 1-methanesulfonyl-N-[4-(propan-2-yloxy)phenyl]piperidine-4-carboxamide
- 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane
Uniqueness
N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide is unique due to the combination of its oxadiazole and thiophene rings, which are not commonly found together in a single molecule. This unique structure may confer specific properties, such as enhanced stability or selectivity for certain biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H15N3O3S |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H15N3O3S/c1-10(2)21-12-7-5-11(6-8-12)14-15(19-22-18-14)17-16(20)13-4-3-9-23-13/h3-10H,1-2H3,(H,17,19,20) |
InChI Key |
BXDKNXDAHHVHPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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